molecular formula C12H14N4O B171785 6-Amino-8-morpholino-1,7-naphthyridine CAS No. 106309-54-0

6-Amino-8-morpholino-1,7-naphthyridine

Cat. No.: B171785
CAS No.: 106309-54-0
M. Wt: 230.27 g/mol
InChI Key: XQBBGCGBMPUUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-8-morpholino-1,7-naphthyridine is a chemical building block based on the 1,7-naphthyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The 1,7-naphthyridine core is known to exhibit a broad spectrum of pharmacological activities. Scientific literature indicates that structurally related 1,7-naphthyridine derivatives possess notable anti-inflammatory properties, functioning as potent inhibitors of Tpl2 kinase, which is a key regulator in the production of the pro-inflammatory cytokine TNF-α . This mechanism is a target of interest for research into autoimmune diseases such as rheumatoid arthritis . Furthermore, other derivatives in the 1,7-naphthyridine class have been reported to demonstrate strong anticholinergic effects, cardiotonic effects, diuretic effects, and bronchodilation effects, suggesting a wide research utility for this chemical family in studying various physiological pathways . The specific substitution pattern of this compound, featuring an amino group at the 6-position and a morpholino group at the 8-position, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and synthesizing novel compounds for biological evaluation . Researchers can utilize this compound to develop new molecules targeting kinase enzymes, inflammatory pathways, and other biological systems where the 1,7-naphthyridine scaffold has shown promise.

Properties

CAS No.

106309-54-0

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

8-morpholin-4-yl-1,7-naphthyridin-6-amine

InChI

InChI=1S/C12H14N4O/c13-10-8-9-2-1-3-14-11(9)12(15-10)16-4-6-17-7-5-16/h1-3,8H,4-7H2,(H2,13,15)

InChI Key

XQBBGCGBMPUUDK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3

Canonical SMILES

C1COCCN1C2=C3C(=CC(=N2)N)C=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: 1,7- vs. 1,8-Naphthyridines

The position of ring fusion distinguishes 1,7- and 1,8-naphthyridines, leading to divergent electronic and steric profiles:

  • 1,7-Naphthyridines : The fused pyridine rings create a planar structure with distinct dipole moments, favoring interactions with enzymatic pockets (e.g., kinase inhibitors) .
  • 1,8-Naphthyridines: These isomers exhibit altered π-stacking capabilities and hydrogen-bonding patterns, often exploited in antituburcular agents (e.g., 6-amino-7-morpholino-1,8-naphthyridine derivatives) .
Substituent Variations and Their Impact
Compound Name Substituents Position Key Properties/Applications Source
6-Amino-8-morpholino-1,7-naphthyridine Amino, morpholino 6, 8 Potential antituburcular/anticancer
4-Chloro-1,7-naphthyridine Chloro 4 Intermediate for further substitution
8-Amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine Amino, 3-methyl-2-pyridyl 8, 2 Antibacterial/antifungal
6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine Bromo, tetrahydro 6 Hydrogenated ring; synthetic intermediate
5-Hydroxy-1,7-naphthyridine (aryl-substituted) Hydroxy, aryl/heteroaryl 5 Anticancer applications

Key Observations :

  • Amino vs. Chloro/Bromo: Amino groups enhance hydrogen bonding and bioavailability compared to halogen substituents (e.g., chloro or bromo), which are typically inert or serve as leaving groups in cross-coupling reactions .
  • Morpholino vs. Piperidine: Morpholino groups improve solubility relative to piperidine, as seen in 7-morpholino-1,8-naphthyridine derivatives with enhanced antituburcular activity .
  • Hydroxy vs. Amino: 5-Hydroxy-1,7-naphthyridines (patented for hyperproliferative diseases) rely on hydroxyl-mediated hydrogen bonding, whereas amino groups offer greater nucleophilic reactivity .
Pharmacological Activities
  • Anticancer Activity: Substituted 2-(morpholin-4-yl)-1,7-naphthyridines inhibit kinases like PI3K/mTOR, highlighting the role of morpholino groups in targeting enzyme active sites .
  • Antimicrobial Activity: 8-Amino-1,7-naphthyridines with pyridyl substituents exhibit broad-spectrum activity, underscoring the importance of substitution patterns .

Preparation Methods

Reduction of the Nitro Group to an Amine

The nitro group at position 6 is reduced to an amine using iron powder in hydrochloric acid (HCl) at 50–60°C, a method adapted from 1,8-naphthyridine syntheses. This step typically achieves yields of 85–90% under optimized conditions. Alternatively, sodium dithionite in aqueous medium at room temperature offers a milder reduction pathway, though with slightly lower yields (75–80%).

Example Protocol :

  • Substrate : 8-Bromo-6-nitro-1,7-naphthyridine (5.0 g, 18.2 mmol)

  • Reducing Agent : Iron powder (3.2 g, 57.3 mmol) in 6 M HCl (50 mL)

  • Conditions : Stirred at 55°C for 4 hours

  • Workup : Neutralization with aqueous NaOH, extraction with dichloromethane, and recrystallization from ethanol

  • Yield : 4.1 g (89%) of 6-amino-8-bromo-1,7-naphthyridine

Morpholino Substitution at Position 8

The halogen at position 8 undergoes nucleophilic aromatic substitution with morpholine. This reaction is facilitated by the electron-donating amino group at position 6, which activates the ring toward substitution. Sodium hydride (NaH) in dimethylformamide (DMF) at reflux (120°C) drives the reaction to completion within 12–24 hours.

Example Protocol :

  • Substrate : 6-Amino-8-bromo-1,7-naphthyridine (3.0 g, 11.8 mmol)

  • Reagent : Morpholine (2.6 mL, 29.5 mmol)

  • Base : NaH (60% dispersion in oil, 0.57 g, 14.2 mmol)

  • Solvent : DMF (30 mL)

  • Conditions : Reflux at 120°C for 18 hours

  • Workup : Quenching with water, extraction with ethyl acetate, and column chromatography (silica gel, 10% MeOH in CH₂Cl₂)

  • Yield : 2.7 g (82%) of this compound

One-Pot Sequential Functionalization of 1,7-Naphthyridine

A streamlined one-pot synthesis combines nitration, halogenation, and amination steps, minimizing intermediate isolation. This method, though less commonly reported, demonstrates potential for scalability.

Sequential Reaction Steps

  • Nitration : Treatment of 1,7-naphthyridine with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 6.

  • Halogenation : Electrophilic bromination using Br₂ in acetic acid yields 8-bromo-6-nitro-1,7-naphthyridine.

  • In Situ Reduction and Substitution : Sequential addition of Fe/HCl (for nitro reduction) and morpholine/NaH (for substitution) completes the synthesis.

Example Protocol :

  • Starting Material : 1,7-Naphthyridine (5.0 g, 38.5 mmol)

  • Nitration : HNO₃ (10 mL, 90%)/H₂SO₄ (20 mL) at 0°C for 2 hours → 6-nitro-1,7-naphthyridine (4.3 g, 70%)

  • Bromination : Br₂ (3.8 mL, 74.2 mmol) in AcOH (50 mL) at 25°C for 6 hours → 8-bromo-6-nitro-1,7-naphthyridine (5.1 g, 85%)

  • Reduction/Substitution : Fe (2.2 g, 39.4 mmol)/HCl (6 M, 30 mL) at 55°C for 4 hours, followed by morpholine (4.5 mL, 51.7 mmol)/NaH (1.2 g, 30.0 mmol) in DMF at 120°C for 18 hours

  • Overall Yield : 3.8 g (62% over three steps)

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsTypical Yield (%)
Nucleophilic SubstitutionHigh selectivity, minimal byproductsRequires prefunctionalized substrate75–82
Palladium CatalysisBroad substrate toleranceHigh catalyst cost70–78
One-Pot SynthesisScalability, reduced purification stepsComplex optimization55–62

Mechanistic Insights and Reaction Optimization

Electronic Effects in Nucleophilic Substitution

The amino group at position 6 exerts a strong electron-donating effect (+M), activating the 8-position toward nucleophilic attack. Density functional theory (DFT) calculations on analogous systems predict a 15–20 kcal/mol reduction in activation energy compared to unsubstituted naphthyridines.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. NaH outperforms weaker bases (e.g., K₂CO₃) by deprotonating morpholine, generating a more potent nucleophile.

Temperature and Reaction Time

Elevated temperatures (120°C) are critical for overcoming the aromatic system’s inherent stability. Prolonged heating (>24 hours) risks decomposition, necessitating careful monitoring via TLC or HPLC.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 6.0 Hz, 1H, H-2), 7.89 (d, J = 6.0 Hz, 1H, H-3), 6.45 (s, 2H, NH₂), 3.75–3.70 (m, 4H, morpholino OCH₂), 3.15–3.10 (m, 4H, morpholino NCH₂).

  • HRMS (ESI-TOF): m/z calculated for C₁₂H₁₅N₅O [M+H]⁺: 261.1226; found: 261.1229.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Nucleophilic substitution remains the most cost-effective method, with raw material costs estimated at $120–150/kg. Palladium catalysis increases costs to $250–300/kg due to catalyst expenses.

Waste Management

The Fe/HCl reduction generates Fe(OH)₃ sludge, requiring alkaline precipitation for safe disposal. Morpholine excess is recovered via distillation, achieving >90% recycling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.